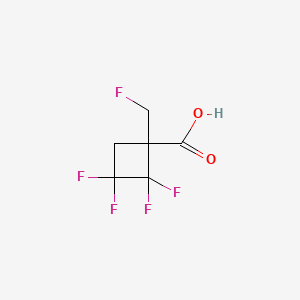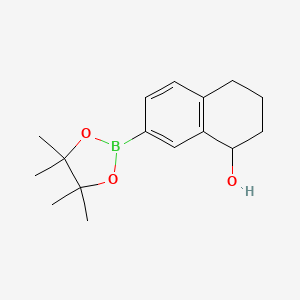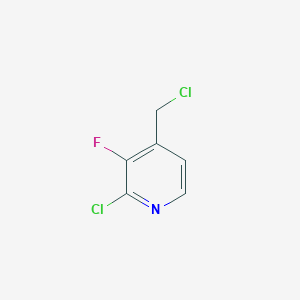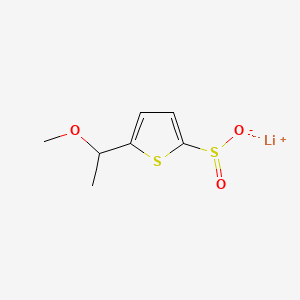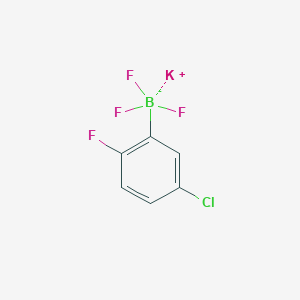
Potassium (5-chloro-2-fluorophenyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium (5-chloro-2-fluorophenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of potassium (5-chloro-2-fluorophenyl)trifluoroboranuide follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products:
Oxidation: 5-chloro-2-fluorophenylboronic acid.
Reduction: 5-chloro-2-fluorophenylborane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide has a wide range of applications in scientific research:
作用機序
The mechanism by which potassium (5-chloro-2-fluorophenyl)trifluoroboranuide exerts its effects involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The process includes oxidative addition, transmetalation, and reductive elimination steps. The molecular targets are typically organic halides, and the pathways involve the formation of a palladium complex intermediate .
類似化合物との比較
- Potassium 3,4-dichlorophenyltrifluoroboranuide
- Potassium 4-chlorophenyltrifluoroboranuide
- Potassium 4-carboxyphenyltrifluoroboranuide
Comparison: Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly effective in cross-coupling reactions and other synthetic applications .
特性
分子式 |
C6H3BClF4K |
|---|---|
分子量 |
236.44 g/mol |
IUPAC名 |
potassium;(5-chloro-2-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF4.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1 |
InChIキー |
GIGJEISOSUAPRP-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C=CC(=C1)Cl)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


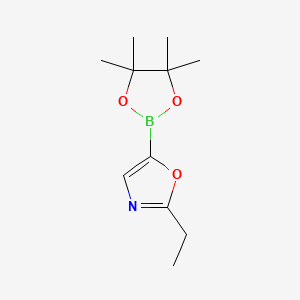
![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

![3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)

